(S)-3'-hydroxy Blebbistatin is a chemical compound belonging to the class of organic compounds known as pyrroloquinolines. It is recognized for its role as a selective inhibitor of myosin II ATPase activity, making it a valuable tool in biological research, particularly in studies involving muscle contraction and cellular motility. The compound is an analog of the parent compound, Blebbistatin, which has been modified to improve its solubility and reduce phototoxicity.
The compound is derived from Blebbistatin, which was initially isolated from the marine sponge Mycale henscheli. The structural modifications leading to (S)-3'-hydroxy Blebbistatin were aimed at enhancing its properties as a research tool while maintaining its biological activity.
(S)-3'-hydroxy Blebbistatin can be classified as follows:
The synthesis of (S)-3'-hydroxy Blebbistatin involves a multi-step process starting from commercially available precursors. Key steps include:
While detailed industrial methods are not extensively documented, scaling up laboratory procedures involves optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes.
(S)-3'-hydroxy Blebbistatin has the following molecular characteristics:
The compound features a pyrroloquinoline core with a hydroxyl group at the 3' position. This modification enhances its solubility and stability compared to its parent compound.
(S)-3'-hydroxy Blebbistatin can participate in various chemical reactions:
(S)-3'-hydroxy Blebbistatin acts primarily as an inhibitor of myosin II ATPase activity. By binding to myosin II, it prevents the interaction between myosin and actin filaments, thereby inhibiting muscle contraction. This mechanism is crucial for studies focusing on cellular motility and muscle dynamics.
Research indicates that (S)-3'-hydroxy Blebbistatin has improved solubility compared to Blebbistatin, making it more effective in biological assays without causing significant interference in fluorescence readouts .
The compound exhibits a pKa of approximately 11.15, indicating its basic nature. It is stable under normal laboratory conditions but may degrade under prolonged exposure to light due to its photolability.
(S)-3'-hydroxy Blebbistatin serves multiple scientific purposes:
(S)-3'-Hydroxy Blebbistatin emerged from systematic chemical optimization of the blebbistatin scaffold, a potent myosin II inhibitor first identified in 2003. The parent compound, (S)-blebbistatin, suffers from low aqueous solubility (≤5 µM), phototoxicity under blue/UV light, and fluorescent precipitates that interfere with cellular imaging. Researchers strategically targeted the D-ring (phenyl group) for modifications to address these limitations while preserving the core tricyclic structure responsible for myosin II inhibition [2] [7].
Hydroxylation at the 3'-position of the D-ring introduced a polar functional group that dramatically enhanced hydrophilicity. This modification increased water solubility to ~150 µM—a 30-fold improvement over the parent compound—without compromising cell membrane permeability. Crucially, the 3'-hydroxy derivative eliminated the problematic autofluorescence and light-induced degradation associated with unmodified blebbistatin, as confirmed by spectral analysis showing no absorption above 400 nm [7] [9]. The rational design prioritized retention of stereochemistry at the C3a chiral center, as only the (S)-enantiomer exhibits potent myosin II inhibition [4] [7].
Table 1: Physicochemical Improvements of (S)-3'-Hydroxy Blebbistatin vs. Parent Compound
Property | (S)-Blebbistatin | (S)-3'-Hydroxy Blebbistatin | Improvement Factor |
---|---|---|---|
Water Solubility | ≤5 µM | ~150 µM | 30-fold |
Photostability (λ > 400 nm) | Low | High | >5-fold* |
Fluorescence Interference | Severe | Negligible | Not applicable |
Membrane Permeability | High | High | Unchanged |
* Based on reduced photobleaching rates under microscopy conditions [7] [9]
The synthesis of (S)-3'-Hydroxy Blebbistatin required precise chiral control due to the critical dependence of myosin II inhibition on the S-configuration at the C3a position. The synthetic route employed a LiHMDS-mediated intramolecular cyclization of amidine precursors, followed by Davis oxaziridine-mediated α-hydroxylation to establish the stereogenic center. Key to success was a streamlined one-pot protocol that enhanced yield (75–82%) and enantiopurity (>98% ee) relative to earlier methods [2] [3].
Chiral separation via high-performance liquid chromatography (HPLC) with polysaccharide-based stationary phases (e.g., Chiralpak IA) confirmed enantiomeric purity. Absolute configuration was assigned using:
The R-enantiomer demonstrated >100-fold reduced inhibitory potency, underscoring the stereospecificity of the myosin II binding pocket. This aligns with the three-point attachment model for chiral drug-target interactions, where the S-configuration optimally positions the hydroxyl group for hydrogen bonding with Glu500 and the quinolinone carbonyl for hydrophobic interactions within the myosin ATPase pocket [5] [8].
(S)-3'-Hydroxy Blebbistatin was evaluated alongside other D-ring modified analogs to establish structure-activity relationships (SAR). Systematic substitutions included 3'-amino, 4'-hydroxy, and 3'-allyloxy derivatives. Biological assessment encompassed:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1